molecular formula C23H28ClN3O2 B041424 Deschloroaripiprazole CAS No. 203395-81-7

Deschloroaripiprazole

Cat. No.: B041424
CAS No.: 203395-81-7
M. Wt: 413.9 g/mol
InChI Key: YZWZYPOWFMWSAH-UHFFFAOYSA-N
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Description

Deschloroaripiprazole is a derivative of aripiprazole, an atypical antipsychotic used in the treatment of various mood and psychotic disorders. This compound is structurally similar to aripiprazole but lacks the chlorine atom present in aripiprazole. This modification can influence its pharmacological properties and interactions with biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

Deschloroaripiprazole can be synthesized through a multi-step process starting from commercially available precursors. The synthesis typically involves the following steps:

    Formation of the quinolinone core: This step involves the cyclization of an appropriate precursor to form the quinolinone structure.

    Attachment of the piperazine moiety: The piperazine ring is introduced through nucleophilic substitution reactions.

    Final modifications:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Deschloroaripiprazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield reduced forms of the quinolinone core .

Scientific Research Applications

Deschloroaripiprazole has several scientific research applications, including:

Mechanism of Action

Deschloroaripiprazole exerts its effects through interactions with various neurotransmitter receptors. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and as an antagonist at serotonin 5-HT2A receptors. These interactions modulate neurotransmitter activity in the brain, contributing to its antipsychotic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Deschloroaripiprazole is unique due to the absence of the chlorine atom, which can influence its pharmacokinetic and pharmacodynamic properties. This structural difference may result in variations in receptor binding affinity, metabolic stability, and overall pharmacological profile compared to its chlorinated counterpart .

Properties

IUPAC Name

7-[4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O2/c24-20-5-1-2-6-22(20)27-14-12-26(13-15-27)11-3-4-16-29-19-9-7-18-8-10-23(28)25-21(18)17-19/h1-2,5-7,9,17H,3-4,8,10-16H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWZYPOWFMWSAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203395-81-7
Record name Deschloro aripiprazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203395817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESCHLORO ARIPIPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/353J3NU2S8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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